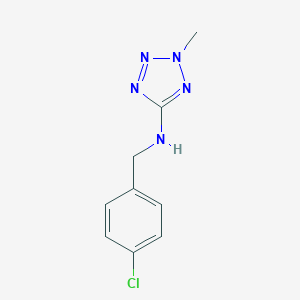![molecular formula C16H24N2O8S2 B275679 4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE](/img/structure/B275679.png)
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methoxy groups and a morpholinosulfonyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE typically involves multiple steps, starting with the preparation of the phenyl ring with methoxy and sulfonyl substitutions. Common synthetic routes include:
Methoxylation: Introduction of methoxy groups to the phenyl ring using methanol and a suitable catalyst.
Sulfonylation: Addition of the morpholinosulfonyl group through a sulfonylation reaction, often using sulfonyl chlorides and morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of the methoxy groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and various substituted phenyl compounds.
Applications De Recherche Scientifique
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxyphenyl sulfone: Lacks the morpholinosulfonyl group, resulting in different chemical properties and applications.
5-Morpholinosulfonylphenyl morpholino sulfone: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE is unique due to its specific combination of methoxy and morpholinosulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C16H24N2O8S2 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
4-(2,4-dimethoxy-5-morpholin-4-ylsulfonylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C16H24N2O8S2/c1-23-13-11-14(24-2)16(28(21,22)18-5-9-26-10-6-18)12-15(13)27(19,20)17-3-7-25-8-4-17/h11-12H,3-10H2,1-2H3 |
Clé InChI |
ILKZICARPGOOGX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3)OC |
SMILES canonique |
COC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275597.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![1-ETHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275611.png)

![N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)

![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)
